![molecular formula C8H6BrNO B3037894 7-Bromo-3-methylbenzo[d]isoxazole CAS No. 66033-75-8](/img/structure/B3037894.png)
7-Bromo-3-methylbenzo[d]isoxazole
Overview
Description
7-Bromo-3-methylbenzo[d]isoxazole is a chemical compound with the molecular formula C8H6BrNO . It is commonly used in the field of drug discovery .
Molecular Structure Analysis
The molecular structure of 7-Bromo-3-methylbenzo[d]isoxazole consists of a five-membered heterocyclic moiety . The InChI code for this compound is 1S/C8H6BrNO/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3 .Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivatives, including 7-Bromo-3-methylbenzo[d]isoxazole, is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis
7-Bromo-3-methylbenzo[d]isoxazole is a solid compound with a molecular weight of 212.05 .Scientific Research Applications
BRD4 Bromodomain Inhibitors
The compound has been used in the synthesis of a new class of small-molecule BRD4 bromodomain inhibitors . The BRD4 protein is associated with various diseases, making it an attractive target for the treatment of cancer and inflammation . The most potent inhibitor exhibited high binding affinity to BRD4 .
Cancer Treatment
The BRD4 protein, which can be inhibited by compounds bearing a benzo[d]isoxazol scaffold, has been associated with several human diseases and conditions including cancers such as acute myeloid leukemia (AML), gastrointestinal stromal tumor (GIST), triple-negative breast cancer, prostate cancer, neuroblastoma, pancreatic cancer, cholangiocarcinoma .
Inflammation Treatment
In addition to its role in cancer treatment, the BRD4 protein has also been associated with inflammations . Therefore, compounds like 7-Bromo-3-methylbenzo[d]isoxazole that can inhibit BRD4 may have potential applications in the treatment of inflammatory diseases .
Drug Discovery
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Therefore, 7-Bromo-3-methylbenzo[d]isoxazole, as an isoxazole derivative, may have potential applications in drug discovery .
Metal-free Synthetic Routes
In the field of organic synthesis, it’s always imperative to develop eco-friendly synthetic strategies . 7-Bromo-3-methylbenzo[d]isoxazole could be synthesized using metal-free synthetic routes, which is beneficial for the environment .
Suzuki Coupling
The compound has been involved in the Suzuki coupling, a type of palladium-catalyzed cross coupling . This reaction is widely used in organic chemistry to synthesize various organic compounds .
Safety and Hazards
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles .
properties
IUPAC Name |
7-bromo-3-methyl-1,2-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSMWCXTVHKPSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-methylbenzo[d]isoxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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